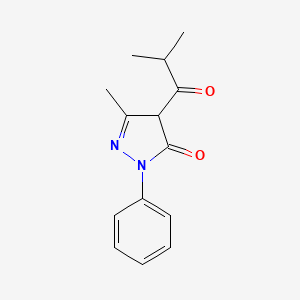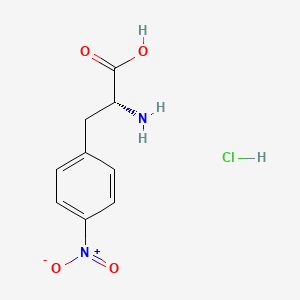![molecular formula C8H14N4O3S2 B597717 N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 13681-31-7](/img/structure/B597717.png)
N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C8H14N4O3S2 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The diethylsulfamoyl group attached to the thiadiazole ring imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The diethylsulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Similar structure but with a phenyl ring instead of a thiadiazole ring.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Contains a piperazine ring instead of a diethylsulfamoyl group.
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Features a piperazine ring with a methyl group.
The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
13681-31-7 |
|---|---|
Molekularformel |
C8H14N4O3S2 |
Molekulargewicht |
278.345 |
IUPAC-Name |
N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O3S2/c1-4-12(5-2)17(14,15)8-11-10-7(16-8)9-6(3)13/h4-5H2,1-3H3,(H,9,10,13) |
InChI-Schlüssel |
JFLOTQQUIPBTEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=NN=C(S1)NC(=O)C |
Synonyme |
N-(5-(N,N-diethylsulfaMoyl)-1,3,4-thiadiazol-2-yl)acetaMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)
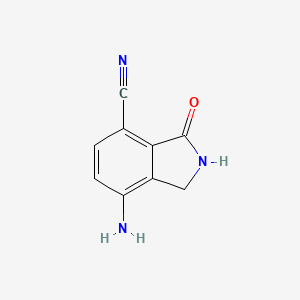
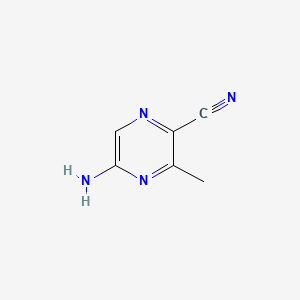
![4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol](/img/structure/B597639.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be](/img/new.no-structure.jpg)
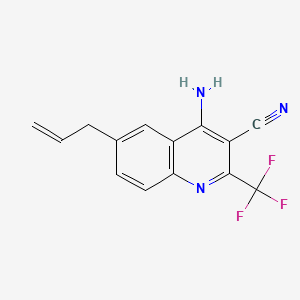
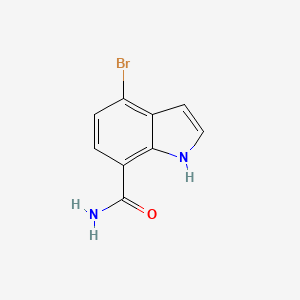
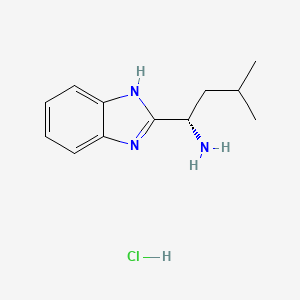
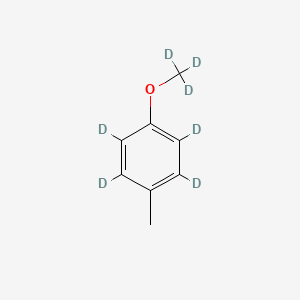
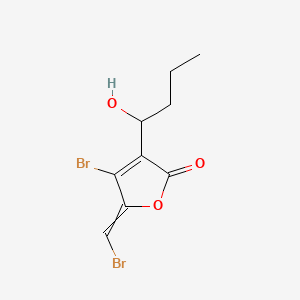
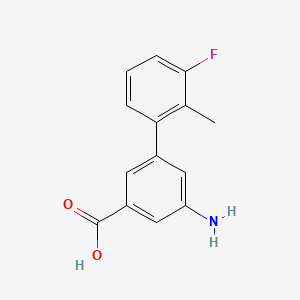
![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)
